molecular formula C14H8O2S B3862178 (3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione

(3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione

Cat. No.: B3862178
M. Wt: 240.28 g/mol
InChI Key: HCHPIKOEGJEIJD-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione is an organic compound that features both indene and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione typically involves the condensation of indene-1,2-dione with thiophene-2-carbaldehyde under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles like Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

Industry

In industry, compounds with indene and thiophene structures are often explored for their electronic properties, making them candidates for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action for (3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione would depend on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiophene and indene moieties, respectively. In potential biological applications, it might interact with molecular targets through hydrogen bonding, π-π interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(furan-2-ylmethylidene)indene-1,2-dione: Similar structure but with a furan ring instead of thiophene.

    (3E)-3-(pyridin-2-ylmethylidene)indene-1,2-dione: Contains a pyridine ring, offering different electronic properties.

Uniqueness

The presence of the thiophene ring in (3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione imparts unique electronic and steric properties, potentially making it more reactive or selective in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

(3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2S/c15-13-11-6-2-1-5-10(11)12(14(13)16)8-9-4-3-7-17-9/h1-8H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHPIKOEGJEIJD-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CC=CS3)/C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione
Reactant of Route 2
(3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione
Reactant of Route 3
(3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione
Reactant of Route 4
(3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione
Reactant of Route 5
(3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione
Reactant of Route 6
(3E)-3-(thiophen-2-ylmethylidene)indene-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.